Acid Violet 12 free acid

Description

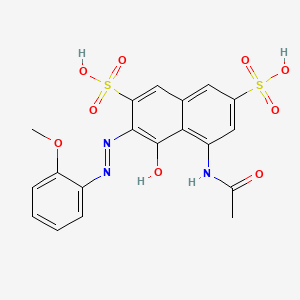

Structure

2D Structure

3D Structure

Properties

CAS No. |

761337-02-4 |

|---|---|

Molecular Formula |

C19H17N3O9S2 |

Molecular Weight |

495.5 g/mol |

IUPAC Name |

5-acetamido-4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C19H17N3O9S2/c1-10(23)20-14-9-12(32(25,26)27)7-11-8-16(33(28,29)30)18(19(24)17(11)14)22-21-13-5-3-4-6-15(13)31-2/h3-9,24H,1-2H3,(H,20,23)(H,25,26,27)(H,28,29,30) |

InChI Key |

GWWYFEYLWLUZFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)O)C=C(C(=C2O)N=NC3=CC=CC=C3OC)S(=O)(=O)O |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for Acid Violet 12 Free Acid

Established Synthetic Pathways for Acid Violet 12 Free Acid

The industrial production of this compound is a classic example of azo dye chemistry, relying on a well-established two-stage reaction sequence involving diazotization followed by an azo coupling reaction.

Azo dye synthesis is fundamentally a two-step process. unb.ca The first stage is diazotization , where a primary aromatic amine is converted into a diazonium salt. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is itself unstable and usually generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl). chemistrystudent.com The reaction is performed at low temperatures, generally between 0–5°C, because diazonium salts are highly unstable and can decompose easily at higher temperatures. chemistrystudent.comnih.gov

The second stage is the azo coupling reaction. The highly reactive diazonium salt acts as an electrophile and attacks an electron-rich coupling component, such as a phenol, naphthol, or an aromatic amine. wikipedia.org This electrophilic aromatic substitution reaction forms the characteristic azo group (–N=N–), which acts as a chromophore and is responsible for the dye's color. chemistrystudent.com The position of the coupling on the aromatic ring of the coupling agent is influenced by reaction conditions, such as pH. wikipedia.org

The synthesis of this compound specifically involves the diazotization of o-anisidine (B45086) (2-methoxyaniline). The resulting diazonium salt is then coupled with a specific naphthalene (B1677914) derivative. The IUPAC name for the final compound, 5-acetamido-4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-2,7-disulfonic acid, reveals the identity of this coupling component as 5-acetamido-4-hydroxy-naphthalene-2,7-disulfonic acid, also known as N-acetyl-H-acid. nih.gov The reaction couples the diazonium group from o-anisidine to the position ortho to the hydroxyl group on the N-acetyl-H-acid molecule, yielding the Acid Violet 12 structure.

Advanced Synthetic Methodologies for Related Acid Violet Compounds

While the synthesis of Acid Violet 12 follows a traditional path, the production of other violet dyes can involve more complex, multi-step processes and novel heterocyclic precursors.

Modern dye synthesis increasingly explores the use of heterocyclic systems to create novel chromophores with unique properties. Azo dyes incorporating coumarin (B35378) and thiazole (B1198619) moieties are an area of active research. nih.govrsc.org The synthesis of these dyes also follows the general principle of diazotization and coupling. For instance, a 2-amino-thiazole derivative can be diazotized and subsequently coupled with a coumarin-based molecule, such as 4-hydroxycoumarin. uomphysics.netresearchgate.net Researchers have successfully synthesized various coumarinyl-thiazole azo dyes through multi-step procedures that first construct a 3-(2-Amino-1,3-thiazol-4-yl)-2H-chromen-2-one intermediate, which is then diazotized and coupled with different phenols or anilines to yield a range of colored compounds. journalijar.com These heterocyclic systems can produce dyes with good thermal stability and specific photophysical properties. nih.gov

Green Chemistry Principles in Acid Violet Dye Synthesis

Traditional azo dye synthesis often involves harsh reagents and generates significant chemical waste. In response, green chemistry principles are being increasingly applied to make the process more environmentally benign.

Key strategies in green azo dye synthesis include:

Use of Biodegradable Reagents: Research has demonstrated the use of alginic acid, a biodegradable polysaccharide from brown algae, as a substitute for strong mineral acids like HCl and H₂SO₄ in the diazotization step. This approach maintains reaction efficiency while using a non-toxic, recyclable acid. digitellinc.com

Solvent-Free Reactions: Grinding techniques, a form of mechanochemistry, allow for the synthesis of azo dyes under solvent-free conditions at room temperature. rsc.orglongdom.org This method can overcome issues like the instability of diazonium salts in solution and simplifies product isolation. rsc.org

Heterogeneous Catalysis: The use of solid acid catalysts, such as sulfonic acid-functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) or nano silica-supported boron trifluoride (nano BF₃·SiO₂), facilitates diazotization and coupling reactions. rsc.orgtandfonline.com These catalysts are often reusable, reduce the need for corrosive liquid acids, and can stabilize the diazonium salt intermediates. rsc.orgtandfonline.com

One-Pot Synthesis: To improve efficiency and reduce waste, one-pot methods have been developed. For example, adding granular polytetrafluoroethylene (PTFE) to an aqueous mixture of the reactants allows for both diazotization and coupling to occur in a single vessel, with the potential to recycle the wastewater. rsc.org

These green methodologies, while demonstrated for various azo dyes, offer a clear framework for developing more sustainable synthetic routes for Acid Violet 12 and related compounds.

Exploration of Environmentally Benign Synthetic Routes

Traditional synthesis methods for azo dyes often involve stoichiometric reagents and environmentally challenging catalysts. researchgate.net However, a growing focus on green chemistry has spurred research into more ecologically sound production pathways. These methods aim to reduce waste, minimize energy consumption, and avoid the use of toxic solvents. longdom.orgrsc.org

One promising green approach is the use of solvent-free, solid-state grinding at room temperature. researchgate.net This technique can be applied to the synthesis of azo dyes by grinding amino compound acidic salts with phenoxide salts in the presence of sodium nitrite. longdom.org This method represents a significant improvement over conventional processes by simplifying conditions, achieving excellent conversions, and being a low-cost, safer practice. researchgate.netlongdom.org The environmental friendliness of this approach is a key advantage. researchgate.net

Another avenue for environmentally benign synthesis is the bioproduction of precursor chemicals. mdpi.com Aminobenzoic acid and its derivatives, which are foundational chemicals for many dyes, can be synthesized from simple carbon sources like glucose using microorganisms. mdpi.com This biosynthetic approach, based on the shikimate pathway, avoids the use of non-renewable, petroleum-derived substances and the associated environmental pollution. mdpi.com

Furthermore, process optimization can significantly reduce the environmental footprint of dye manufacturing. A patented method for producing an environment-friendly acid dye highlights several key improvements: adjusting technological parameters and ingredient proportions, optimizing the pH of each reaction step, and reducing the consumption of auxiliary materials. google.com Crucially, this process abandons traditional salting-out, filtration, drying, and pulverizing steps in favor of direct spray-drying. This modification simplifies the technical process, reduces equipment investment, improves production efficiency, and, most importantly, generates no waste residue or processing wastewater, making it a pollution-free production process. google.com

Table 1: Comparison of Traditional vs. Environmentally Benign Azo Dye Synthesis

| Feature | Traditional Synthesis | Environmentally Benign Synthesis |

|---|---|---|

| Reaction Conditions | Often requires high temperatures and pressures. | Can be performed at room temperature under solvent-free conditions. researchgate.netlongdom.org |

| Solvents | Utilizes high-boiling organic solvents that are difficult to handle and separate. | Can be solvent-free (grinding) or use water as a solvent. longdom.orgrsc.org |

| Catalysts | May use environmentally unfriendly catalysts. researchgate.net | Can utilize self-catalyzed reactions or biocatalysts. longdom.orgmdpi.com |

| Raw Materials | Often petroleum-based precursors. mdpi.com | Can use renewable feedstocks like glucose. mdpi.com |

| Waste Generation | Produces significant process wastewater and solid waste slag. google.com | Aims for zero waste and wastewater through process optimization like spray-drying. google.com |

| Process Complexity | Involves multiple steps including salting-out, filtration, and drying. google.com | Simplified process, potentially reducing multiple steps to one. longdom.orggoogle.com |

Catalyst Applications in Acid Dye Production (e.g., Magnesium Oxide)

Catalysts play a critical role in modern chemical manufacturing, and the production of acid dyes is no exception. Metal oxides, in particular, are valued for their high catalytic potential, low cost, and high surface area. trjfas.org Among these, Magnesium Oxide (MgO) has emerged as an efficient and attractive catalyst due to its unique properties. researchgate.net

Magnesium Oxide is a semiconductor with distinctive chemical, mechanical, and optical characteristics. researchgate.net Its catalytic efficacy is often attributed to its high surface reactivity, destructive adsorption properties, and the presence of active basic sites on its surface. trjfas.org These features make it a non-toxic and inexpensive option for various applications, including enhancing the degradation of organic pollutants and acting as a catalyst in dye synthesis. trjfas.orgresearchgate.net

In the context of dye production, MgO nanoparticles can be used in several ways. One study reports the use of MgO as a catalyst in an esterification reaction, a common step in modifying dyes. The reaction is carried out under normal pressure at moderate temperatures (40–60°C). Additionally, MgO nanoparticles can be incorporated into the dyeing process itself to create multifunctional fabrics. ekb.eg In a one-bath method, MgO nanoparticles are added directly to the dyeing bath, where they can improve the dyeability of fabrics like wool and nylon. ekb.eg

The use of MgO as a heterogeneous catalyst has been shown to have a significant effect on removing pollutants, which underscores its high reactivity. trjfas.org This reactivity is beneficial for synthesis, where it can facilitate reactions and improve yields. For instance, in catalytic ozonation processes, increasing pH enhances the generation of highly oxidative hydroxyl radicals (°OH), which boosts degradation efficiency; MgO's basic nature can contribute to creating these favorable alkaline conditions. trjfas.org

Table 2: Properties and Applications of Magnesium Oxide (MgO) as a Catalyst in Dye-Related Processes

| Property/Application | Description | Source(s) |

|---|---|---|

| Key Catalytic Features | High surface reactivity, presence of active basic sites, destructive adsorption properties. | trjfas.org |

| Physical/Chemical Nature | Semiconductor with a wide energy band gap, stable, inexpensive, and non-toxic. | researchgate.net |

| Synthesis Application | Used as a catalyst in esterification reactions to enhance dye solubility and fixation. | |

| Process Enhancement | Can be used in a one-bath dyeing process to improve the dyeability of fabrics. | ekb.eg |

| Reaction Mechanism | The presence of active bases at the surface increases process efficiency. In ozonation, it can help create alkaline conditions that promote the formation of powerful hydroxyl radicals. | trjfas.org |

| Reusability | MgO nanoparticles have demonstrated significant photocatalytic performance even after multiple cycles and can be easily recovered. | researchgate.net |

Structural Modifications for Enhanced Functional Properties and Spectroscopic Characteristics

The functional properties and color of an acid dye are intrinsically linked to its molecular structure. By making targeted chemical modifications, it is possible to enhance characteristics such as solubility, color fastness, and lightfastness, and to tune the dye's spectroscopic profile for specific applications. researchgate.netbio-conferences.org Acid Violet 12, as a single azo dye, possesses a structure that is amenable to such modifications. worlddyevariety.com

The core of an azo dye's color lies in the azo (-N=N-) linkage and the associated aromatic systems, which form the chromophore. The introduction of different substituent groups onto the aromatic rings can significantly alter the electronic properties of the molecule, thereby changing its absorption and emission spectra. researchgate.netnih.gov For example, the nature of the solvent can have a considerable effect on the UV-visible absorption properties of some azo dyes, indicating a large difference in the dipole moment between the ground and excited states. This phenomenon, known as solvatochromism, is influenced by the dye's structure. researchgate.net

Research on azo derivatives of 2-hydroxynaphthalene demonstrates how substituent changes impact spectroscopic properties. The electronic absorption spectra of these compounds typically show two bands: a shorter wavelength band in the UV region (247–326 nm) from the π–π* transition of the aromatic system, and a longer wavelength band in the visible region responsible for the color. nih.gov Modifying the dye structure, for instance by forming difluoroborane (B8323493) complexes, can lead to significant shifts in these absorption bands. nih.gov

Similarly, studies on novel quinolone-based acid azo dyes show that substitutions on the ortho position relative to the azo linkage play an important role in enhancing light and wash fastness properties. researchgate.net The introduction of different functional groups and heterocyclic moieties can shift the maximum absorption wavelength (λmax) and influence the dye's color and performance on fabrics. researchgate.net These structural changes affect the intramolecular charge transfer (ICT) processes that are fundamental to the dye's photophysical behavior. researchgate.net

Table 3: Effect of Structural and Solvent Changes on Spectroscopic Properties of Azo Dyes

| Compound | Solvent | Max Absorption (λmax) | Source |

|---|---|---|---|

| 1-Phenylazonaphthalen-2-ole | Cyclohexane | 419 nm | nih.gov |

| 1-Phenylazonaphthalen-2-ole | Dichloromethane | 430 nm | nih.gov |

| 1-Phenylazonaphthalen-2-ole | Acetonitrile | 425 nm | nih.gov |

| 1-(4-Ethoxy)phenylazonaphthalen-2-ol | Cyclohexane | 432 nm | nih.gov |

| 1-(4-Ethoxy)phenylazonaphthalen-2-ol | Dichloromethane | 442 nm | nih.gov |

| 1-(4-Ethoxy)phenylazonaphthalen-2-ol | Acetonitrile | 438 nm | nih.gov |

| Quinolone-based Azo Dye (5a) | Tetrahydrofuran (THF) | 434 nm | researchgate.net |

Environmental Fate and Degradation Mechanisms of Acid Violet 12 Free Acid

Photodegradation Pathways of Acid Violet 12 Free Acid

The environmental persistence of azo dyes such as this compound is a significant concern, prompting research into various degradation methods. Photodegradation, which utilizes light to break down these complex molecules, has emerged as a promising approach. This process can be initiated directly by ultraviolet (UV) light or enhanced through the use of photocatalysts.

Ultraviolet (UV) Induced Decomposition

The decomposition of azo dyes upon exposure to UV light is a well-documented phenomenon. The energy from UV radiation can directly cleave the chromophoric azo bond (–N=N–), which is primarily responsible for the dye's color. This initial step leads to the formation of simpler, often colorless, aromatic intermediates. Further irradiation can then promote the breakdown of these intermediates into smaller organic molecules and eventually, under ideal conditions, to complete mineralization into carbon dioxide, water, and inorganic ions. The efficiency of direct UV photolysis can be influenced by factors such as the initial dye concentration, pH of the solution, and the intensity of the UV source. While effective to an extent, direct UV decomposition is often a slow process and may not lead to complete mineralization of the dye.

Photocatalytic Degradation Processes

To enhance the efficiency of photodegradation, photocatalysts are widely employed. These are typically semiconductor materials that, when irradiated with light of sufficient energy, generate highly reactive oxygen species (ROS) that can degrade organic pollutants. This advanced oxidation process is generally more effective and can lead to a more complete breakdown of dye molecules compared to direct photolysis.

A variety of semiconductor metal oxides have been investigated for the photocatalytic degradation of violet dyes. These materials possess a suitable band gap that allows for the generation of electron-hole pairs upon UV or visible light irradiation. The generated holes are powerful oxidizing agents, while the electrons can react with dissolved oxygen to produce superoxide (B77818) radicals, both of which contribute to the degradation of the dye molecules.

Titanium Dioxide (TiO₂): TiO₂ is one of the most extensively studied photocatalysts due to its high stability, non-toxicity, and cost-effectiveness. Studies on dyes similar to Acid Violet 12 have shown that nano-TiO₂ can achieve over 99% decolorization under UV irradiation. longdom.org The efficiency of TiO₂ can be influenced by its crystalline phase (anatase being generally more active than rutile) and particle size. longdom.orglongdom.org

Zinc Oxide (ZnO): ZnO is another effective photocatalyst with a wide band gap similar to TiO₂. It has been shown to be highly efficient in degrading various violet dyes. For instance, ZnO nanoparticles have demonstrated superior photocatalytic activity compared to other catalysts in some studies, achieving up to 93.8% removal of acid violet. The morphology of ZnO, such as nanonails or nanorods, can also influence its photocatalytic efficiency. aimspress.comrasayanjournal.co.in

Nickel Oxide (NiO): NiO nanoparticles have also been utilized as photocatalysts for dye degradation. While sometimes less efficient than ZnO or TiO₂ on their own, they can be part of composite materials to enhance photocatalytic activity. researchgate.net Studies on crystal violet have shown that NiO nanoparticles can achieve maximum degradation under optimized conditions. rsc.orgresearchgate.net

Tin Oxide (SnO₂): SnO₂ is a stable semiconductor photocatalyst. Its performance can be enhanced by forming nanocomposites with other metal oxides like ZnO. For example, a SnO₂/ZnO nanocomposite showed a 90% degradation efficiency for crystal violet, which was significantly higher than that of pure SnO₂ (47%) or ZnO (65%). researchgate.net Doping SnO₂ with other elements, such as magnesium, has also been shown to improve its photocatalytic activity. journalijecc.com

Cadmium Sulfide-Tin Oxide (CdS-SnO₂): Composite photocatalysts like CdS-TiO₂ have been investigated to improve light absorption in the visible range. The combination of these materials can enhance charge separation and reduce electron-hole recombination, leading to improved photocatalytic efficiency for degrading dyes like Acid Blue. nih.gov

Table 1: Degradation Efficiency of Various Semiconductor Photocatalysts for Violet Dyes

| Photocatalyst | Target Dye | Degradation Efficiency (%) | Irradiation Time (min) | Reference |

|---|---|---|---|---|

| ZnO/NiO Nanocomposites | Acid Violet | 93.8 | Not Specified | |

| Nano-TiO₂ | Crystal Violet | >99.5 | 45 | longdom.org |

| SnO₂/ZnO Nanocomposite | Crystal Violet | 90 | Not Specified | researchgate.net |

| ZnO Nanoparticles | Acid Violet | 86.1 | Not Specified | |

| NiO Nanoparticles | Acid Violet | 81.5 | Not Specified |

A significant advancement in photocatalysis is the development of magnetic nanocomposites. These materials combine a photocatalytically active semiconductor with a magnetic component, allowing for easy separation and recovery of the catalyst from the treated water using an external magnetic field. This reusability is a major advantage for practical applications.

One such example is the CoFe₂O₄-ZnS nanocomposite, which has been successfully used for the degradation of acid violet under UV light. The combination of cobalt ferrite (B1171679) (CoFe₂O₄) as the magnetic core and zinc sulfide (B99878) (ZnS) as the photocatalytic shell creates a highly efficient and recoverable catalyst. Studies have shown that acid violet can be significantly degraded within 60 to 120 minutes using this nanocomposite. Another example is the use of indium-doped ZnS-NiFe₂O₄, which has shown effective mineralization of Acid Violet 7 under visible light, with the magnetic NiFe₂O₄ component facilitating catalyst recovery. researchgate.net

Table 2: Degradation of Acid Violet using Magnetic Nanocomposite Photocatalysts

| Photocatalyst | Target Dye | Irradiation Time for Degradation (min) | Key Feature | Reference |

|---|---|---|---|---|

| CoFe₂O₄-ZnS-Ag | Acid Violet | 60 | Magnetic recovery | |

| Indium-doped ZnS-NiFe₂O₄ | Acid Violet 7 | 60 (for complete mineralization) | Visible light active and magnetic recovery | researchgate.net |

The efficiency of the photocatalytic degradation of Acid Violet 12 is highly dependent on several operational parameters. Optimizing these parameters is crucial for achieving maximum degradation in the shortest possible time.

pH: The pH of the solution is a key factor as it affects the surface charge of the photocatalyst and the ionization state of the dye molecule. For anionic dyes like Acid Violet 12, an acidic pH is often favorable as it leads to a positively charged catalyst surface, promoting the adsorption of the negatively charged dye molecules. However, the optimal pH can vary depending on the specific dye and catalyst system. For example, studies on Acid Violet 90 showed an optimal pH of 3.0 for degradation using a photo-Fenton system. tsijournals.com Conversely, the degradation of Reactive Violet 5 was found to be optimal at a pH of 10. mdpi.com

Irradiation Time: The duration of light exposure directly influences the extent of degradation. Generally, the degradation rate increases with longer irradiation times as more photons are available to activate the photocatalyst and generate reactive oxygen species. Studies on various acid violet dyes have shown that significant degradation can be achieved within a few hours of irradiation under optimized conditions. researchgate.net

Table 3: Optimal Parameters for the Photocatalytic Degradation of Various Violet Dyes

| Parameter | Dye | Optimal Value/Condition | Reference |

|---|---|---|---|

| Catalyst Dosage (ZnO) | Acid Violet 49 | 0.9 g | researchgate.net |

| pH | Acid Violet 90 | 3.0 | tsijournals.com |

| pH | Reactive Violet 5 | 10 | mdpi.com |

| Irradiation Time | Acid Violet 49 | 90 min (for 96% degradation) | researchgate.net |

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). These radicals are powerful, non-selective oxidizing agents that can initiate the degradation of a wide range of recalcitrant organic pollutants, including Acid Violet 12.

Peroxide-based AOPs, utilizing compounds like hydrogen peroxide (H₂O₂) and peracetic acid (PAA), are effective for dye degradation. These processes are often enhanced by activators such as ultraviolet (UV) light or transition metal ions.

Hydrogen peroxide is a common oxidant in AOPs due to its ability to generate hydroxyl radicals when activated. nih.gov For instance, the UV/H₂O₂ process involves the photolytic cleavage of H₂O₂ to produce •OH, which then attacks the dye molecule. Similarly, peracetic acid, an equilibrium mixture of PAA, H₂O₂, acetic acid, and water, serves as a potent oxidizing agent. psecommunity.orgoulu.fi The degradation of a related dye, C.I. Acid Violet 1, was studied using H₂O₂ and PAA, with Fe²⁺ ions and simulated sunlight as activators. psecommunity.org The oxidation in these systems was found to follow pseudo-first-order kinetics. The efficiency of decolorization in systems containing Fe²⁺ exceeded 99% within 10 to 60 minutes. psecommunity.org Complete mineralization was slower, but systems such as H₂O₂/Fe²⁺ and PAA/Fe²⁺ achieved over 98% mineralization after 120 minutes. psecommunity.org The primary mechanism is believed to be hydroxyl radical attack, which breaks down the complex dye structure into simpler, less toxic compounds. nih.govpsecommunity.org

Table 1: Comparative Efficacy of Peroxide-Based AOPs for Acid Violet 1 Degradation Data synthesized from studies on related azo dyes.

| System | Activator | Decolorization Efficiency | Mineralization (120 min) | Reaction Time for >99% Decolorization |

|---|---|---|---|---|

| H₂O₂ | Fe²⁺ | >99% | >98% | 10-60 min |

| Peracetic Acid (PAA) | Fe²⁺ | >99% | >98% | 10-60 min |

| Peracetic Acid (PAA) | Fe²⁺ + Sunlight | >99% | >98% | 10-60 min |

The Fenton process utilizes a mixture of hydrogen peroxide and a ferrous iron catalyst (Fe²⁺) to generate hydroxyl radicals. researchgate.net This classic AOP is highly effective for treating wastewater containing organic pollutants. The photo-Fenton process enhances the degradation rate by incorporating UV or visible light, which promotes the photoreduction of Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. enviolet.comtsijournals.com

Studies on analogous dyes like Acid Violet 7, Acid Violet 90, and Acid Violet 109 have demonstrated the high efficacy of these systems. tsijournals.comresearchgate.netmjcce.org.mk The degradation of Acid Violet 90 by the photo-Fenton reagent was found to be dependent on the initial concentrations of the dye, ferrous sulfate (B86663) (FeSO₄), H₂O₂, and the pH of the solution. tsijournals.com Optimal conditions were established at a pH of 3.0, which is typical for Fenton reactions to prevent the precipitation of iron hydroxides. tsijournals.com The degradation kinetics consistently follow a first-order model. tsijournals.com The photo-Fenton process generally shows a significantly higher degradation rate compared to the conventional Fenton process due to the additional radical generation pathways and catalyst recycling. enviolet.com In the electro-Fenton treatment of Acid Violet 7, rapid decolorization and complete transformation of the organic compounds to carbon dioxide were observed, with intermediate products identified as carboxylic acids like oxalic, oxamic, citric, and maleic acid. researchgate.net

Table 2: Optimal Conditions for Photo-Fenton Degradation of Acid Violet 90 Source: Based on research findings on the photodegradation of Acid Violet 90. tsijournals.com

| Parameter | Optimal Value |

|---|---|

| [Dye] | 12.50 x 10⁻⁵ M |

| [FeSO₄] | 3.33 x 10⁻⁵ M |

| H₂O₂ Volume | 1.0 mL |

| pH | 3.0 |

Electrochemical oxidation is a clean and versatile technology for pollutant degradation. nih.gov It can involve direct oxidation, where pollutants are destroyed at the anode surface, or indirect oxidation, where electrogenerated mediators like active chlorine or hydroxyl radicals attack the pollutants in the bulk solution. semanticscholar.org

The in-situ electrocatalytic oxidation of Acid Violet 12 has been successfully demonstrated using a ruthenium/lead/tin oxide coated titanium anode. nih.gov The rate of degradation was shown to be influenced by the initial dye concentration, pH, and the type of supporting electrolyte. nih.gov For the related Acid Violet 7 dye, electrochemical oxidation using Boron-Doped Diamond (BDD) electrodes achieved complete decolorization. researchgate.net BDD anodes are particularly effective due to their high oxygen evolution potential, which promotes the generation of hydroxyl radicals on their surface. researchgate.net The combined electrochemical and photochemical oxidation of C.I. Acid Violet 1 using a TiO₂ and RuO₂ coated titanium electrode increased the total organic carbon (TOC) removal to 57%, indicating significant mineralization. researchgate.net

Table 3: Key Parameters in the Electrochemical Oxidation of Acid Violet Dyes Data compiled from studies on Acid Violet 12 and related compounds. nih.govresearchgate.net

| Parameter | Influence on Degradation |

|---|---|

| Anode Material | Determines efficiency of direct oxidation and •OH generation (e.g., BDD, Ru/Pb/Sn oxide). |

| Current Density | Higher density generally increases degradation rate but also energy consumption. |

| pH | Affects the surface charge of the electrode and the speciation of pollutants. |

| Supporting Electrolyte | Can generate mediating species (e.g., active chlorine from NaCl). |

| Temperature | Influences reaction kinetics and mass transport. |

Sonolysis utilizes high-frequency ultrasound (typically >20 kHz) to induce acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid. mdpi.com This collapse creates localized hot spots with extreme temperatures and pressures, leading to the pyrolytic decomposition of pollutants and the generation of hydroxyl radicals from water molecules. mdpi.comresearchgate.net

The sonochemical degradation of the related Acid Violet 7 dye has been investigated, showing that acidic conditions (pH 3), lower temperatures (20 °C), and lower initial dye concentrations favor decolorization. researchgate.net While sonolysis alone can be effective, its efficiency is significantly enhanced when combined with other AOPs. The combination of ultrasound with Fenton's reagent (sono-Fenton) resulted in nearly 100% decolorization and an 80.9% reduction in Chemical Oxygen Demand (COD) for Acid Violet 7. researchgate.net This synergistic effect is attributed to the enhanced production of hydroxyl radicals and the continuous cleaning and activation of catalyst surfaces by the ultrasonic waves. researchgate.netmdpi.com

Table 4: Efficacy of Sonolysis and Hybrid Methods for Acid Violet 7 Degradation Source: Based on research findings on the sonochemical degradation of Acid Violet 7. researchgate.net

| Treatment Method | Decolorization Efficiency | COD Reduction | Optimal Conditions |

|---|---|---|---|

| Ultrasound Alone | 76.3% | Not specified | 20 ppm dye, 100 W, pH 3, 40 kHz |

| Ultrasound + H₂O₂ | Lower than US + Fenton | Not specified | - |

| Ultrasound + K₂S₂O₈ | Lower than US + Fenton | Not specified | - |

| Ultrasound + Fenton | ~100% | 80.9% | - |

Bioremediation and Biodegradation Studies

Bioremediation offers an environmentally friendly and cost-effective alternative to chemical treatment methods. It leverages the metabolic activity of microorganisms, such as fungi and bacteria, to break down or transform pollutants.

White-rot fungi are particularly adept at degrading a wide variety of recalcitrant organic pollutants, including synthetic dyes. mdpi.com Their efficacy stems from the secretion of a non-specific, extracellular ligninolytic enzyme system, which includes laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP). mdpi.comnih.gov These enzymes evolved to degrade lignin, a complex polymer with a structure similar to that of many synthetic dyes. mdpi.com

The degradation of triphenylmethane (B1682552) dyes, a class related to Acid Violet 12, by the white-rot fungus Phanerochaete chrysosporium has been shown to be dependent on its lignin-degrading system. nih.govresearchgate.net The process involves the initial breakdown of the dye molecule by the ligninolytic enzymes. nih.gov Similarly, Trametes versicolor has been used for the decolorization of reactive violet dyes. researchgate.net The presence of lignin-derived aromatic compounds can act as mediators for laccase, accelerating the degradation of azo dyes. mdpi.com This demonstrates the potential of using co-substrates to enhance the fungal bioremediation of dye-contaminated wastewater. The enzymes work by catalyzing the oxidation of the dye molecules, leading to the cleavage of the chromophoric azo bonds and subsequent degradation of the resulting aromatic amines. mdpi.commdpi.com

Table 5: Ligninolytic Enzymes from White-Rot Fungi and Their Role in Dye Degradation Information synthesized from general studies on fungal dye degradation. mdpi.commdpi.comnih.gov

| Enzyme | Abbreviation | Function in Dye Degradation |

|---|---|---|

| Laccase | Lac | Oxidizes phenolic and anilinic compounds, often with the help of mediators. |

| Manganese Peroxidase | MnP | Oxidizes Mn²⁺ to Mn³⁺, which in turn oxidizes a wide range of phenolic substrates. |

| Lignin Peroxidase | LiP | Oxidizes non-phenolic aromatic compounds with high redox potentials. |

Bacterial Biotransformation Processes

The biotransformation of azo dyes by bacteria is a key process in their environmental degradation. For sulfonated azo dyes like Acid Violet 12, this process is often initiated under anaerobic conditions. The primary mechanism involves the reductive cleavage of the azo bond (–N=N–), which is the chromophore responsible for the dye's color. nih.gov This reaction is typically carried out by non-specific bacterial enzymes, often referred to as azoreductases. nih.govresearchgate.net

This initial reductive step results in the decolorization of the dye and the formation of aromatic amines. nih.gov The process is considered a co-metabolic or gratuitous activity, where bacteria reduce the azo dye while utilizing other primary substrates for energy and growth. For instance, a bacterial consortium capable of degrading 6-aminonaphthalene-2-sulfonic acid was found to reductively cleave the azo dye Mordant Yellow 3 under anaerobic conditions, leading to the formation of its constituent aromatic amines. researchgate.net This suggests that microbial communities in environments historically exposed to industrial effluents, such as textile wastewater, may possess the necessary metabolic capabilities to initiate the breakdown of these compounds. core.ac.uk

While the initial azo bond cleavage is anaerobic, the complete mineralization of the resulting aromatic amines typically requires aerobic conditions. researchgate.net This necessitates a sequential anaerobic-aerobic treatment process for the complete degradation of sulfonated azo dyes. researchgate.net

Enzyme-Mediated Degradation Pathways

Several types of enzymes are implicated in the degradation of azo dyes. The specific enzymes and their mechanisms dictate the degradation pathway and the resulting byproducts.

Azoreductases: These enzymes are primarily responsible for the reductive cleavage of the azo linkage. This reaction breaks the dye molecule into smaller, colorless aromatic amines. nih.govresearchgate.net Azoreductases can be found in a wide range of anaerobic and facultative anaerobic bacteria. nih.gov The process involves the transfer of reducing equivalents, often from co-factors like NADH or FADH₂, to the azo bond, breaking it and forming two amine groups. researchgate.net

Laccases and Peroxidases: In contrast to the reductive cleavage by azoreductases, enzymes such as laccases and peroxidases mediate oxidative degradation. Laccases, which are multicopper oxidases found in fungi and some bacteria, can oxidize a wide variety of phenolic and non-phenolic aromatic compounds, including azo dyes. researchgate.netresearchgate.netnih.gov Peroxidases, such as lignin peroxidase (LiP) and manganese peroxidase (MnP), utilize hydrogen peroxide to catalyze the oxidation of a broad spectrum of recalcitrant compounds, including various classes of dyes. nih.govacs.org These oxidative enzymes can lead to the cleavage of the chromophore, although the mechanism differs from reductive azo bond cleavage and does not necessarily produce aromatic amines as the primary intermediates. researchgate.net

The table below summarizes the key enzymes involved in the biodegradation of azo dyes.

| Enzyme Class | Degradation Type | Primary Mechanism | Typical Conditions |

| Azoreductases | Reductive | Cleavage of azo (–N=N–) bond | Anaerobic |

| Laccases | Oxidative | Oxidation of phenolic and aromatic groups | Aerobic |

| Peroxidases (LiP, MnP) | Oxidative | H₂O₂-dependent oxidation of aromatic rings | Aerobic |

Identification of Degradation Intermediates and Reaction Products

The breakdown of Acid Violet 12 results in the formation of various intermediate compounds. Identifying these products is crucial for understanding the degradation pathway and assessing the potential toxicity of the treated effluent.

Mechanisms of Chromophore Cleavage (e.g., Azo Bond Reduction)

The color of Acid Violet 12 is due to its chromophore, specifically the azo bond (–N=N–) connected to two aromatic structures. The destruction of this chromophore is the primary step in decolorization. nih.gov

The most common mechanism for this is azo bond reduction . Under anaerobic or anoxic conditions, microorganisms transfer electrons to the azo linkage, causing it to cleave. nih.govresearchgate.net This breaks the conjugated system of the molecule, resulting in the loss of color and the formation of two separate aromatic amine molecules. nih.gov

Alternatively, under aerobic conditions or in the presence of strong oxidizing agents (as in advanced oxidation processes or mediated by oxidative enzymes), the chromophore can be cleaved through oxidation . researchgate.netresearchgate.net This can involve the attack of hydroxyl radicals or direct enzymatic action on the aromatic rings or the azo bridge itself, leading to a different suite of intermediate products, which may include phenolic compounds, quinones, and eventually short-chain carboxylic acids. researchgate.net

Formation of Aromatic Amines and Sulfonated Compounds

Based on the manufacturing process of Acid Violet 12, which involves the coupling of diazotized o-Anisidine (B45086) with 4-Acetamido-5-hydroxynaphthalene-2,7-disulfonic acid, the reductive cleavage of the azo bond is predicted to yield two primary aromatic amines. worlddyevariety.com

The resulting degradation products are often more resistant to further breakdown, particularly under anaerobic conditions. core.ac.uknih.gov Sulfonated aromatic amines are highly water-soluble and can be persistent in the environment if suitable aerobic microbial populations are not present to degrade them further. core.ac.uk

The following table details the parent compound and its primary degradation products resulting from azo bond reduction.

| Compound | Chemical Structure | Resulting From |

| Acid Violet 12 | C₁₉H₁₅N₃Na₂O₉S₂ | Parent Dye |

| o-Anisidine | C₇H₉NO | Reductive Cleavage |

| 4-Acetamido-5-aminonaphthalene-2,7-disulfonic acid | C₁₂H₁₂N₂O₇S₂ | Reductive Cleavage |

Influence of Environmental Factors on Degradation Pathways

The pathway and efficiency of Acid Violet 12 degradation are significantly influenced by various environmental factors.

pH: The pH of the environment affects both microbial and enzymatic activity. Most fungal laccases, for example, exhibit optimal activity in an acidic pH range. nih.gov In contrast, bacterial degradation often proceeds optimally under near-neutral conditions. Advanced oxidation processes like the electro-Fenton treatment of a related dye, Acid Violet 7, were found to be most effective at a highly acidic pH of 3. scispace.com

Temperature: Like other biological processes, the rate of microbial and enzymatic degradation is temperature-dependent. Each specific microorganism or enzyme has an optimal temperature range for maximum activity. nih.gov

Oxygen Availability: The presence or absence of oxygen is a critical determinant of the degradation pathway. As previously noted, the initial reductive cleavage of the azo bond is an anaerobic process. nih.govresearchgate.net The subsequent and complete mineralization of the resulting aromatic amines is typically an oxidative process requiring aerobic conditions. researchgate.net This has led to the development of sequential anaerobic-aerobic treatment systems for effective azo dye removal. researchgate.net

Dye Concentration: High concentrations of the dye can be toxic to the microorganisms, inhibiting their metabolic activity and thus reducing the rate of degradation. nih.gov

The table below presents findings on the optimal conditions for the degradation of related dyes, illustrating the influence of these environmental parameters.

| Dye | Process | Optimal pH | Optimal Temperature | Other Factors | Reference |

| Crystal Violet | Bacterial Degradation (Enterobacter sp.) | 6.5 | 35°C | 10% (v/v) inoculum | nih.gov |

| Acid Violet 7 | Electro-Fenton | 3.0 | 35°C | 0.01 mM Fe²⁺, 250 mA current | scispace.com |

| Various Azo Dyes | Laccase-mediated | 5.0 | Not Specified | HBT mediator enhances degradation | nih.gov |

Adsorption Phenomena and Mechanisms of Acid Violet 12 Free Acid

Adsorbent Development and Characterization

The effectiveness of the adsorption process is largely dependent on the type and characteristics of the adsorbent used. Researchers have explored a variety of materials, from commercially available products to low-cost alternatives derived from waste, for the removal of Acid Violet 12.

Carbonaceous Adsorbents (e.g., Activated Carbon)

Activated carbon is a widely used adsorbent due to its high surface area, porous structure, and favorable surface chemistry. Studies have investigated the use of activated carbon derived from various precursors for the removal of Acid Violet 12.

One notable example is the use of pomegranate peel activated carbon (PPAC). The surface morphology and functional groups of PPAC, both before and after the adsorption of Acid Violet 12, have been characterized using techniques such as scanning electron microscopy (SEM) and Fourier-transform infrared spectroscopy (FTIR). researchgate.net The iodine number, methylene (B1212753) blue number, and surface area of PPAC have been determined to be 1360 mg/g, 175 mg/g, and 686 m²/g, respectively. researchgate.net

The adsorption of Acid Violet 12 onto PPAC is influenced by several factors. An increase in the initial dye concentration leads to a higher adsorption capacity, as it provides a greater driving force for mass transfer. researchgate.net For instance, the amount of Acid Violet 12 adsorbed increased from 48 to 140 mg/g as the initial concentration was raised from 100 to 500 mg/L. researchgate.net The pH of the solution also plays a crucial role. As an anionic dye, the adsorption of Acid Violet 12 is favored at lower pH values. researchgate.net At acidic pH, the surface of the activated carbon becomes positively charged, leading to a strong electrostatic attraction with the negatively charged dye molecules. researchgate.net

Agricultural Waste-Derived Adsorbents (e.g., Guava Seed Powder, Rice Husk Ash)

Similarly, while direct studies on rice husk ash for Acid Violet 12 adsorption were not found, rice husk has been identified as a promising low-cost adsorbent for various dyes. asianpubs.org Further research is needed to specifically evaluate the efficacy of guava seed powder and rice husk ash for the removal of Acid Violet 12.

Mineral-based Adsorbents (e.g., Kaolin (B608303), Talc (B1216), Fly Ash)

Mineral-based adsorbents are another class of materials that have been explored for dye removal due to their natural abundance and low cost. While specific studies focusing solely on the adsorption of Acid Violet 12 onto kaolin and talc are limited, the general application of these minerals in dye adsorption is documented.

Fly ash, a byproduct of coal combustion, has been investigated as a potential adsorbent for dyes. researchgate.net One study mentioned the sono-assisted adsorption of Acid Violet 12 using coal fly ash, indicating its potential as an adsorbent for this specific dye. comu.edu.tr However, detailed characterization and kinetic studies for this specific application are not extensively available in the reviewed literature.

Polymeric and Composite Adsorbents

Adsorption Kinetics and Equilibrium Modeling

Understanding the kinetics of the adsorption process is crucial for designing efficient wastewater treatment systems. Kinetic models are used to describe the rate of dye uptake by the adsorbent.

Pseudo-First-Order and Pseudo-Second-Order Kinetic Models

The adsorption kinetics of Acid Violet 12 have been analyzed using pseudo-first-order and pseudo-second-order models. The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites on the adsorbent surface. The pseudo-second-order model, on the other hand, assumes that the rate-limiting step is chemisorption involving valence forces through the sharing or exchange of electrons between the adsorbent and the adsorbate.

In the case of the adsorption of Acid Violet 12 onto pomegranate peel activated carbon, studies have shown that the pseudo-second-order kinetic model provides a better fit for the experimental data compared to the pseudo-first-order model. asianpubs.org This suggests that the adsorption process is likely controlled by chemisorption. researchgate.net

The kinetic parameters for the adsorption of Acid Violet 12 on pomegranate peel activated carbon at different initial concentrations are presented in the tables below.

Interactive Data Table: Pseudo-First-Order Kinetic Parameters for Acid Violet 12 Adsorption on Pomegranate Peel Activated Carbon asianpubs.org

| Initial Concentration (mg/L) | qe,exp (mg/g) | qe,calc (mg/g) | k1 (min⁻¹) | R² |

| 100 | 40 | 4.7 | 0.013 | 0.89 |

| 200 | 65 | 19 | 0.015 | 0.91 |

| 300 | 112 | 46 | 0.018 | 0.92 |

| 400 | 128 | 57 | 0.019 | 0.94 |

| 500 | 144 | 85 | 0.022 | 0.96 |

Interactive Data Table: Pseudo-Second-Order Kinetic Parameters for Acid Violet 12 Adsorption on Pomegranate Peel Activated Carbon asianpubs.org

| Initial Concentration (mg/L) | qe,exp (mg/g) | qe,calc (mg/g) | k2 (g/mg·min) | R² |

| 100 | 40 | 41.49 | 0.0076 | 0.999 |

| 200 | 65 | 67.56 | 0.0031 | 0.999 |

| 300 | 112 | 117.64 | 0.0011 | 0.998 |

| 400 | 128 | 135.13 | 0.0008 | 0.998 |

| 500 | 144 | 151.51 | 0.0005 | 0.997 |

As indicated by the high correlation coefficients (R²) for the pseudo-second-order model, this model more accurately describes the adsorption kinetics of Acid Violet 12 onto pomegranate peel activated carbon. asianpubs.org

Intra-Particle Diffusion Models

The adsorption of a dye molecule from a solution onto an adsorbent is a multi-step process, which typically involves transport of the solute from the bulk solution to the external surface of the adsorbent, followed by diffusion into the pores of the adsorbent (intra-particle diffusion), and finally the attachment of the solute to the active sites. The intra-particle diffusion model, often described by the Weber-Morris equation, is used to identify the rate-controlling step of the adsorption process. nih.gov

The model is expressed as: q_t = k_id * t^(1/2) + C where q_t (mg/g) is the amount of dye adsorbed at time t, k_id (mg/g·min^(1/2)) is the intra-particle diffusion rate constant, and C is a constant related to the thickness of the boundary layer.

A plot of q_t versus t^(1/2) can reveal the mechanism of adsorption. If the plot is a straight line passing through the origin, then intra-particle diffusion is the sole rate-limiting step. nih.gov However, in many cases, the plot may show multiple linear regions, which indicates that the adsorption process is complex and governed by more than one mechanism. For instance, the initial linear portion may represent the boundary layer diffusion (film diffusion), while the second portion relates to the gradual adsorption stage, where intra-particle diffusion is the rate-limiting step. researchgate.net Studies on similar acid dyes have shown that the regression of the intraparticle diffusion model is not always linear over the whole time range, suggesting that it is not the only rate-controlling step involved in the adsorption process. eeer.org

Langmuir, Freundlich, and Temkin Isotherm Models

Adsorption isotherms are fundamental to describing the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the solid phase at a constant temperature. The Langmuir, Freundlich, and Temkin models are among the most commonly used isotherms to analyze this equilibrium data.

The Langmuir Isotherm assumes that adsorption occurs at specific homogeneous sites on the adsorbent surface, forming a monolayer, and there is no interaction between adsorbed molecules. nih.gov The model is represented by the equation:

q_e = (q_m * K_L * C_e) / (1 + K_L * C_e)

where q_e (mg/g) is the amount of dye adsorbed at equilibrium, C_e (mg/L) is the equilibrium concentration of the dye, q_m (mg/g) is the maximum monolayer adsorption capacity, and K_L (L/mg) is the Langmuir constant related to the energy of adsorption. Research on the adsorption of Acid Violet 12 onto pomegranate peel activated carbon has shown that the Langmuir isotherm fits the experimental data well, indicating a monolayer adsorption process. asianpubs.org

The Freundlich Isotherm is an empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities. nih.govarabjchem.org It is not restricted to the formation of a monolayer. The model is given by:

q_e = K_F * C_e^(1/n)

Here, K_F ((mg/g)(L/mg)^(1/n)) is the Freundlich constant related to the adsorption capacity, and 1/n is the heterogeneity factor, which indicates the intensity of the adsorption. A value of 1/n between 0 and 1 suggests favorable adsorption.

The Temkin Isotherm model takes into account the interactions between the adsorbate and the adsorbent. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions. nih.gov The model is expressed as:

q_e = (RT/b_T) * ln(A_T * C_e)

In this equation, R is the universal gas constant, T is the absolute temperature, b_T is the Temkin constant related to the heat of adsorption, and A_T is the Temkin isotherm equilibrium binding constant.

The table below summarizes typical parameters for these isotherm models from studies on acid dyes.

Statistical Physics Models for Adsorption Mechanism Elucidation

To gain a deeper understanding of the adsorption mechanism at a microscopic level, statistical physics models can be employed. Unlike classical isotherm models that provide a macroscopic description, these advanced models can interpret the adsorption process based on the statistical thermodynamics of the system. They can provide valuable information on the steric and energetic parameters of adsorption, such as the density of receptor sites, the number of molecules adsorbed per site, and the adsorption energy. researchgate.net

These models can elucidate whether the adsorption is a monolayer or multilayer process and can describe the orientation of the adsorbed molecules on the surface. For example, in a study on the adsorption of Crystal Violet, a statistical physics model demonstrated that the dye molecules were adsorbed as a monolayer at two different types of receptor sites, each with a distinct adsorption energy. scientific.net The calculated adsorption energies can also help to distinguish between physisorption (energies typically < 40 kJ/mol) and chemisorption. researchgate.net By applying these models, researchers can better characterize the interactions between Acid Violet 12 and the adsorbent surface, leading to a more rational design of efficient adsorbent materials.

Investigation of Adsorption Mechanisms

The adsorption of Acid Violet 12 free acid onto an adsorbent surface is driven by various intermolecular forces. The primary mechanisms typically include electrostatic interactions, hydrogen bonding, and π-π interactions.

Electrostatic Interactions

Electrostatic interaction is a dominant mechanism in the adsorption of ionic dyes like Acid Violet 12. The molecule of this compound contains two sulfonate groups (-SO₃H), which are deprotonated in aqueous solution to form sulfonate anions (-SO₃⁻), rendering the dye anionic. worlddyevariety.com The efficiency of adsorption is therefore highly dependent on the surface charge of the adsorbent, which is influenced by the pH of the solution. researchgate.net

The point of zero charge (pHPZC) of the adsorbent is a critical parameter. researchgate.net At a pH below the pHPZC, the adsorbent surface becomes protonated and carries a net positive charge. This condition promotes strong electrostatic attraction between the positively charged surface and the anionic Acid Violet 12 molecules, leading to high adsorption efficiency. rsc.org Conversely, when the solution pH is above the pHPZC, the adsorbent surface becomes negatively charged, resulting in electrostatic repulsion with the anionic dye molecules and a subsequent decrease in adsorption. asianpubs.org

π-π Interactions

π-π interactions are non-covalent interactions that occur between aromatic rings. The chemical structure of Acid Violet 12 contains multiple aromatic systems, including a naphthalene (B1677914) moiety and a substituted phenyl ring. worlddyevariety.com When using adsorbents that have a graphitic or aromatic structure, such as activated carbon, these aromatic rings on the dye molecule can interact with the π-electron systems of the adsorbent surface. acs.org These stacking interactions, although weaker than electrostatic forces, are crucial for the adsorption of aromatic compounds and significantly contribute to the removal of the dye from the solution. researchgate.net

Table of Mentioned Compounds

Pore Filling and Surface Complexation

The removal of Acid Violet 12 and similar dye molecules from aqueous solutions via adsorption is governed by a combination of physical and chemical mechanisms. Two significant processes in this interaction are pore filling and surface complexation.

Surface Complexation: This mechanism involves the formation of chemical complexes between the dye molecules and the active functional groups on the adsorbent's surface. usda.gov Surface complexation models describe adsorption as being analogous to the formation of complexes in a solution, involving defined surface species, chemical reactions, and equilibrium constants. usda.gov These interactions are more specific than simple physical adsorption and can be categorized as the formation of inner-sphere or outer-sphere complexes. usda.gov

Outer-sphere complexes are formed through non-specific, long-range electrostatic attraction, where at least one water molecule is present between the dye ion and the surface functional group. usda.gov

Inner-sphere complexes involve a direct bond between the dye molecule and the adsorbent surface, with no intervening water molecules. This type of specific adsorption often occurs through ligand exchange, where the dye anion displaces a hydroxyl group from the adsorbent's surface. usda.gov

The formation of these complexes is driven by various forces, including electrostatic attraction, hydrogen bonding, and n-π interactions. researchgate.netacs.org For instance, hydrogen bonds can form between the functional groups on the dye (like sulfonate or amino groups) and the hydroxyl or carboxyl groups prevalent on the surface of many adsorbents. dntb.gov.ua Electrostatic attraction is particularly significant and is heavily influenced by the solution's pH. acs.org

Influence of Solution Chemistry on Adsorption Efficiency

The chemistry of the aqueous solution, including its pH, ionic strength, initial dye concentration, temperature, and the presence of other substances, critically influences the efficiency of Acid Violet 12 adsorption.

pH: The solution's pH is a master variable in the adsorption process, as it dictates both the surface charge of the adsorbent and the speciation of the dye molecule. Acid Violet 12 is an anionic dye, containing negatively charged sulfonate (-SO₃⁻) groups.

The adsorption of anionic dyes like Acid Violet is generally more favorable under acidic conditions. ijtrd.com At a low pH, the concentration of H⁺ ions in the solution is high, leading to the protonation of the adsorbent's surface functional groups (e.g., -OH to -OH₂⁺, -COOH to -COOH₂⁺). This imparts a net positive charge to the adsorbent surface, which in turn promotes strong electrostatic attraction with the negatively charged anionic dye molecules. ijtrd.com Research on the closely related Acid Violet 19 found that maximum adsorption occurred at an acidic pH of 3. ijtrd.com Similarly, for Acid Violet 90, the optimal adsorption was established at pH 2.0. researchgate.net

As the pH increases, the adsorbent surface becomes progressively deprotonated, acquiring a net negative charge. This leads to electrostatic repulsion between the surface and the anionic dye molecules, causing a significant decrease in adsorption efficiency. ijtrd.com

Ionic Strength: The presence of other ions in the solution, measured as ionic strength, can have a complex effect on dye adsorption. The addition of salts (e.g., NaCl) can introduce a "screening effect," where the salt ions accumulate near the charged surfaces of the adsorbent and the dye. This neutralizes their respective charges and weakens the electrostatic attraction between them, which can lead to a decrease in adsorption capacity. researchgate.net Conversely, a "salting-out" effect may occur at very high salt concentrations, which reduces the solubility of the dye in the solution and promotes its migration to the adsorbent surface. The predominant effect depends on the specific adsorbent, dye, and concentration ranges involved.

Initial Dye Concentration: The initial concentration of Acid Violet 12 provides the necessary driving force to overcome the mass transfer resistance between the aqueous and solid phases. sphinxsai.com An increase in the initial dye concentration generally leads to a higher adsorption capacity (the amount of dye adsorbed per unit mass of adsorbent, typically in mg/g) because it enhances the probability of contact between dye molecules and the adsorbent's active sites. However, the percentage of dye removed often decreases as the initial concentration rises. researchgate.net This is because at a fixed adsorbent dosage, the total number of available active sites is constant. At higher concentrations, these sites become saturated more quickly, leaving a larger amount of dye in the solution. researchgate.net

Temperature: Temperature affects the adsorption process by influencing the dye's solubility, the kinetic energy of the dye molecules, and the viscosity of the solution. The impact of temperature helps determine the thermodynamic nature of the adsorption.

Endothermic Process: If adsorption capacity increases with temperature, the process is considered endothermic. This suggests that energy is required to facilitate the adsorption, and higher temperatures favor the removal of the dye. nih.gov

Exothermic Process: If adsorption capacity decreases as temperature rises, the process is exothermic. In this case, adsorption is an energetically favorable process that releases heat, and lower temperatures are more conducive to dye removal.

The table below summarizes findings on the effect of these parameters from studies on various violet dyes.

| Parameter | Dye Studied | Adsorbent | Observation | Reference |

| pH | Acid Violet 90 | Guava Seed Powder | Optimal adsorption occurred at pH 2.0. | researchgate.net |

| pH | Acid Violet 19 | Charcoal | Maximum adsorption was observed at pH 3. | ijtrd.com |

| Initial Concentration | Acid Violet 90 | Guava Seed Powder | Removal percentage was greater at lower initial concentrations. | researchgate.net |

| Initial Concentration | Crystal Violet | Fugas Sawdust Carton | Adsorption capacity increased with initial concentration. | sphinxsai.com |

| Temperature | Crystal Violet | Almond Shell | The positive value of ΔH° showed the adsorption process is endothermic. | nih.gov |

| Temperature | Methyl Violet | Activated Carbon | Adsorption capacity showed slight variations with temperature changes from 303K to 323K. | researchgate.net |

This table presents interactive data. Click on headers to sort.

Advanced Analytical Characterization of Acid Violet 12 Free Acid and Its Derivatives

Spectroscopic Techniques for Structural Elucidation and Monitoring

Spectroscopic methods are indispensable for probing the molecular features of Acid Violet 12 free acid. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its structure and properties.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various wavelengths, an FTIR spectrum provides a unique "fingerprint" of the compound. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its various functional groups.

Based on its molecular structure, the following table summarizes the principal functional groups and their expected characteristic FTIR absorption regions.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200-3600 (broad) |

| N-H (amide) | Stretching | 3100-3500 |

| C-H (aromatic) | Stretching | 3000-3100 |

| C-H (aliphatic) | Stretching | 2850-3000 |

| C=O (amide) | Stretching | 1630-1695 |

| C=C (aromatic) | Stretching | 1450-1600 |

| N=N (azo) | Stretching | ~1400-1450 (often weak) |

| S=O (sulfonate) | Stretching | 1030-1070 and 1150-1230 |

Data is inferred from standard FTIR correlation tables.

The presence of a broad band in the 3200-3600 cm⁻¹ region would be indicative of the hydroxyl (-OH) group, while the N-H stretching of the amide group would also appear in a similar region. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, with aliphatic C-H stretching from the acetyl and methoxy (B1213986) groups appearing just below this value. The carbonyl (C=O) stretch of the amide functional group is expected in the 1630-1695 cm⁻¹ region. The azo (-N=N-) linkage, a key chromophore in this dye, often shows a weak absorption band around 1400-1450 cm⁻¹. Strong absorption bands corresponding to the symmetric and asymmetric stretching of the sulfonate (-SO₃H) groups are anticipated at approximately 1030-1070 cm⁻¹ and 1150-1230 cm⁻¹, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise molecular structure of an organic compound by probing the magnetic properties of atomic nuclei. Both ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals is influenced by the local electronic environment.

Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) |

| Aromatic Protons (naphthalene and phenyl rings) | 6.5 - 8.5 |

| Amide N-H | 7.5 - 8.5 |

| Hydroxyl O-H | Variable, depends on solvent and concentration |

| Methoxy (-OCH₃) Protons | 3.8 - 4.0 |

| Acetyl (-COCH₃) Protons | 2.0 - 2.5 |

Data is predicted based on standard chemical shift tables.

The aromatic protons on the naphthalene (B1677914) and phenyl rings are expected to resonate in the downfield region of 6.5-8.5 ppm. The amide proton would likely appear as a singlet in the 7.5-8.5 ppm range. The chemical shift of the hydroxyl proton is highly variable. The methoxy group protons would give a sharp singlet around 3.8-4.0 ppm, and the acetyl methyl protons would also appear as a singlet, but further upfield, around 2.0-2.5 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Carbonyl Carbon (amide) | 165 - 175 |

| Aromatic Carbons | 110 - 160 |

| Methoxy Carbon (-OCH₃) | 55 - 65 |

| Acetyl Carbon (-COCH₃) | 20 - 30 |

Data is predicted based on standard chemical shift tables.

The carbonyl carbon of the amide group is expected to be the most downfield signal, in the 165-175 ppm range. The numerous aromatic carbons of the naphthalene and phenyl rings would appear in the 110-160 ppm region. The methoxy carbon is predicted to be in the 55-65 ppm range, while the acetyl methyl carbon would be found in the upfield region of 20-30 ppm.

UV-Visible Spectroscopy for Concentration Monitoring and Photophysical Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. For a colored compound like Acid Violet 12, this technique is particularly useful for quantitative analysis and for studying its electronic transitions. The color of an azo dye is determined by its extended conjugated system, which includes the azo linkage and the aromatic rings.

The UV-Visible spectrum of this compound in an aqueous solution is expected to show a strong absorption band in the visible region, which is responsible for its violet color. The wavelength of maximum absorbance (λmax) is a characteristic property of the dye. For similar azo dyes, the λmax is influenced by the substituents on the aromatic rings and the pH of the solution. For instance, the related compound Acid Violet 3 has a reported λmax of 555 nm. It is anticipated that Acid Violet 12 would have a λmax in a similar region, likely between 500 and 600 nm.

According to Beer-Lambert Law, the absorbance is directly proportional to the concentration of the dye in a solution. This relationship allows for the use of UV-Visible spectroscopy as a simple and rapid method for concentration monitoring in various applications, such as in degradation studies or process control.

Electron Paramagnetic Resonance (EPR) for Reactive Oxygen Species Detection

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. While this compound itself is not a radical, EPR becomes a vital tool in studying the generation of reactive oxygen species (ROS) that may be induced by derivatives of the dye, for example, under photocatalytic conditions.

ROS, such as the superoxide (B77818) radical (•O₂⁻) and the hydroxyl radical (•OH), are highly reactive and short-lived. Direct detection of these species is often difficult. Therefore, the spin trapping technique is commonly employed. This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable radical adduct that can be detected and characterized by EPR. The resulting EPR spectrum of the spin adduct provides information about the identity of the original trapped radical.

Commonly used spin traps for detecting ROS include:

5,5-Dimethyl-1-pyrroline N-oxide (DMPO): Reacts with •OH and •O₂⁻ to form distinct spin adducts with characteristic EPR spectra.

N-tert-Butyl-α-phenylnitrone (PBN): Another widely used spin trap for various radicals.

By conducting experiments in the presence of a spin trap and analyzing the resulting mixture by EPR, it is possible to detect and identify the specific ROS generated in processes involving derivatives of Acid Violet 12.

Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an essential tool for identifying unknown compounds, elucidating molecular structures, and quantifying compounds with high sensitivity and specificity.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Degradation Pathways

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the detection power of tandem mass spectrometry. This hyphenated technique is exceptionally well-suited for studying the degradation of this compound and identifying its transformation products (metabolites).

In a typical LC-MS/MS experiment, a sample containing the parent dye and its degradation products is first injected into an LC system. The components of the mixture are separated based on their physicochemical properties as they pass through the LC column. The separated components then enter the mass spectrometer.

In the mass spectrometer, the molecules are ionized, and the initial "parent" ions are selected and fragmented into smaller "daughter" ions. The pattern of these fragment ions is unique to the parent molecule and provides structural information. By analyzing the masses of the parent and fragment ions, the structures of the degradation products can be proposed.

For example, in the degradation of similar dyes like Crystal Violet, LC-MS/MS has been used to identify various demethylated products and other oxygenated species. For Acid Violet 12, potential degradation pathways that could be investigated using LC-MS/MS include:

Cleavage of the azo bond: This would lead to the formation of two separate aromatic amine compounds.

Hydroxylation of the aromatic rings: The addition of hydroxyl groups to the naphthalene or phenyl rings.

Dealkylation: Removal of the methyl group from the methoxy substituent.

Deacetylation: Cleavage of the acetyl group from the amide functionality.

By identifying these metabolites, a detailed degradation pathway for this compound under specific conditions (e.g., photocatalysis, biodegradation) can be constructed.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal technique for identifying volatile and semi-volatile organic compounds produced during the degradation of complex molecules like Acid Violet 12. In the context of dye degradation studies, GC-MS analysis is typically performed on extracts of the treated dye solution. The process involves separating the mixture of degradation products in the gas chromatograph, followed by detection and identification by the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of fragmented ions.

Research on the degradation of similar violet dyes, such as Crystal Violet and Ethyl Violet, demonstrates the utility of this method. researchgate.net During processes like photocatalytic degradation or biodegradation, the complex chromophore structure of the dye is broken down into smaller, more volatile fragments. These intermediates are then identified by GC-MS. For instance, the analysis of decolorized dye solutions has revealed the formation of various compounds, including benzene derivatives, organic acids, and other aromatic or aliphatic molecules. researchgate.net This information is crucial for elucidating the degradation pathways and confirming the mineralization of the parent dye molecule into less harmful substances. researchgate.net

Table 1: Examples of Volatile Products Identified by GC-MS during Degradation of Azo Dyes

| Compound Class | Example Compounds |

| Aromatic Hydrocarbons | Benzene, 1-propenyl |

| Organic Acids | Dihydroxymaleic acid |

| Nitrogenous Compounds | Caprolactam, Furazan-3-carboxamide |

Electrospray Ionization (ESI) for Complex Samples

Electrospray Ionization (ESI) is a soft ionization technique coupled with mass spectrometry (MS) that is exceptionally well-suited for the analysis of large, thermally unstable, and non-volatile molecules like Acid Violet 12. nih.gov ESI-MS allows for the production of gas-phase ions from analytes in solution without significant fragmentation, making it ideal for determining the molecular weight of the parent dye and its non-volatile degradation intermediates in complex mixtures such as industrial wastewater. nih.govenovatia.com

The ESI process involves applying a strong electric field to a liquid sample, causing it to disperse into a fine aerosol of charged droplets. nih.gov As the solvent evaporates, the charge concentration on the droplets increases until ions are ejected and directed into the mass spectrometer for analysis. This technique is highly sensitive and can be used to detect trace levels of dyes and their byproducts. frontiersin.org When combined with liquid chromatography (LC), as in HPLC-ESI-MS, it becomes a powerful tool for separating and identifying components in a complex sample, providing insights into the step-by-step degradation mechanism of the dye. enovatia.comnih.gov Studies on other dyes like Crystal Violet have successfully used HPLC-ESI-MS to identify a series of N-demethylated products and other intermediates, demonstrating the technique's capability to map out complex reaction pathways. nih.gov

Surface and Material Characterization Techniques

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a fundamental technique for visualizing the surface topography and morphology of materials at high magnification. jeol.com In the context of Acid Violet 12, SEM is extensively used to characterize adsorbent materials before and after the dye removal process. By scanning the sample with a focused beam of electrons, SEM produces detailed images of the surface structure. jeol.com

When analyzing an adsorbent, initial SEM images reveal its native surface characteristics, such as porosity, texture, and particle shape. After exposure to a solution containing Acid Violet 12, subsequent SEM analysis can show distinct morphological changes. The surface may appear smoother or covered with a new layer, indicating the successful adsorption of dye molecules onto the material. For example, studies on the adsorption of Crystal Violet have used SEM to show how the once clear and porous surface of an adsorbent becomes coated and filled after the adsorption process. researchgate.net This qualitative analysis provides direct visual evidence of the interaction between the dye and the material's surface. researchgate.net

X-ray Diffraction (XRD) for Crystallinity and Phase Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of a material. It provides information on the arrangement of atoms within a crystal lattice, allowing for phase identification and analysis of crystallinity. In studies involving Acid Violet 12, XRD is primarily used to investigate the adsorbent material.

By analyzing the XRD pattern of an adsorbent before and after dye uptake, researchers can determine if the adsorption process alters its crystalline structure. In many cases, the primary diffraction peaks corresponding to the adsorbent's crystal phases remain unchanged after dye adsorption, indicating that the process is a surface phenomenon (physisorption) and does not disrupt the internal crystal lattice of the material. eeer.org For instance, the XRD analysis of fly ash used for the removal of Acid Violet 7 showed that the primary mineral components like quartz and calcite were unaffected by the adsorption process, confirming the structural stability of the adsorbent. eeer.org

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. ulvac.co.jp When an adsorbent material is used to remove Acid Violet 12, XPS can provide definitive evidence of the dye's presence on the surface and offer insights into the nature of the chemical bonding involved.

An XPS analysis of an adsorbent post-adsorption would be expected to show the appearance of peaks corresponding to elements unique to the Acid Violet 12 structure, such as nitrogen (N 1s) and sulfur (S 2p), which would be absent in the pristine adsorbent. Furthermore, high-resolution scans of the C 1s, O 1s, N 1s, and S 2p regions can reveal shifts in binding energies. acs.org These chemical shifts provide information about the local chemical environment and can indicate the formation of new chemical bonds between the dye molecules and the adsorbent surface, helping to distinguish between physisorption and chemisorption mechanisms. mdpi.comacs.org

Brunauer–Emmett–Teller (BET) Surface Area Analysis

The Brunauer–Emmett–Teller (BET) method is a critical analytical technique for measuring the specific surface area of materials by the physical adsorption of a gas (commonly nitrogen) on the solid surface. wikipedia.organton-paar.com The surface area is a key parameter for adsorbent materials, as a larger surface area generally provides more active sites for the adsorption of molecules like Acid Violet 12. measurlabs.com